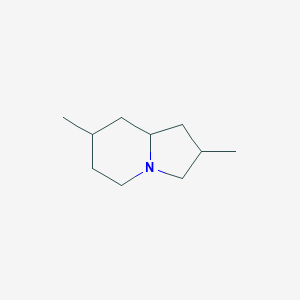

2,7-Dimethyloctahydroindolizine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

2,7-dimethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C10H19N/c1-8-3-4-11-7-9(2)6-10(11)5-8/h8-10H,3-7H2,1-2H3 |

InChI Key |

TYIFLUUZNXGYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN2CC(CC2C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Octahydroindolizines

Classical and Contemporary Approaches to the Indolizidine Core

Tschitschibabin Reaction Derivatives for Reduced Systems

The Tschitschibabin (or Chichibabin) reaction is a classic method for the amination of nitrogen-containing heterocyclic compounds, typically pyridines, to produce 2-aminopyridine (B139424) derivatives. wikipedia.org The reaction involves the treatment of the heterocycle with sodium amide in a solvent like liquid ammonia (B1221849) or xylene. wikipedia.orgyoutube.com The mechanism is generally considered an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org

While the classical Tschitschibabin reaction yields an aromatic product, its principles can be extended to the synthesis of more reduced systems. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been utilized for the highly regioselective and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Furthermore, three-component reactions that combine a picoline, a bromoketone (a Tschitschibabin combination to form an indolizine (B1195054) intermediate), and an alkyne have been developed, sometimes under microwave conditions, to generate more complex cyclazine structures where indolizines are intermediates. mdpi.com These examples showcase how the fundamental reactivity of the Tschitschibabin reaction can be integrated into multi-step sequences to build the indolizine core, which can then be subjected to reduction to afford the octahydroindolizine (B79230) skeleton.

1,3-Dipolar Cycloaddition Strategies and their Application to Octahydroindolizines

1,3-Dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct. wikipedia.org This strategy has been extensively applied to the synthesis of the pyrrolidine (B122466) ring within the octahydroindolizine framework.

A common approach to the indolizine core involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. jbclinpharm.org Pyridinium ylides are a class of azomethine ylides that can be generated in situ from pyridinium salts. elsevierpure.comnih.gov For example, the reaction of pyridines with α-halo carbonyl compounds can generate pyridinium salts, which upon treatment with a base, form the corresponding pyridinium ylide.

These ylides can then react with a suitable dipolarophile, which is typically an electron-deficient alkene or alkyne. wikipedia.org A variety of dipolarophiles have been successfully employed in these reactions, including:

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) jbclinpharm.org

Acrylonitrile jbclinpharm.org

Methylene (B1212753) indolinones nih.gov

Maleic anhydride (B1165640) nih.gov

The choice of dipolarophile is crucial as it dictates the substitution pattern of the resulting indolizine. The initial cycloadduct is often a dihydroindolizine, which can then be reduced to the desired octahydroindolizine.

A notable example is the dipolarophile-controlled regioselective 1,3-dipolar cycloaddition, which allows for a switchable and divergent access to functionalized N-fused pyrrolidinyl spirooxindoles. nih.gov

The regioselectivity and stereospecificity of 1,3-dipolar cycloaddition reactions are critical for controlling the final structure of the octahydroindolizine product. elsevierpure.com Regioselectivity refers to the orientation of the dipole and dipolarophile in the transition state, which determines the substitution pattern of the resulting cycloadduct. khanacademy.org Stereospecificity, on the other hand, relates to how the stereochemistry of the starting materials dictates the stereochemistry of the product. khanacademy.org

In the context of pyridinium ylide cycloadditions, the regioselectivity is often governed by the electronic and steric properties of both the ylide and the dipolarophile. elsevierpure.com For instance, the reaction of an N-allylpyridinium ylide can behave as a 1,3-dipole and cycloadd to another N-allylpyridinium ylide molecule. jbclinpharm.org

Systematic studies on intramolecular pyridinium oxide cycloadditions have shown that high levels of diastereoselectivity and regioselectivity can be achieved. nih.gov This predictability is attributed to the minimization of steric and torsional strain in the transition state. nih.gov Furthermore, these reactions have been found to be reversible under the reaction conditions and stereospecific with respect to the geometry of the dipolarophile. nih.gov

| Reactants | Conditions | Product | Key Features | Reference |

| Pyridinium ylide and dipolarophile | Varies | Indolizine derivative | Versatile for introducing various substituents. | jbclinpharm.org |

| Isatin-derived azomethine ylides and 1,4-enedione derivatives | EtOH, room temperature | N-fused pyrrolidinyl spirooxindoles | Dipolarophile-controlled switchable synthesis. | nih.gov |

| Intramolecular pyridinium oxide with alkene tether | Varies | Polycyclic nitrogenous architectures | High diastereoselectivity and regioselectivity. | nih.gov |

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the octahydroindolizine core. These methods involve the formation of one of the rings of the bicyclic system from a pre-formed acyclic or monocyclic precursor.

The aza-Prins reaction is the nitrogen-based counterpart of the well-known Prins reaction and has emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles, particularly piperidines. researcher.life This reaction typically involves the condensation of an aldehyde with a homoallylic amine to form an iminium ion, which then undergoes an intramolecular cyclization. acs.org

Recent studies have expanded the scope of the aza-Prins cyclization to the synthesis of indolizidine scaffolds. nih.gov In one approach, 2-allylpyrrolidines are treated with an aldehyde and a Brønsted or Lewis acid. nih.govnih.gov The resulting iminium ion undergoes a highly diastereoselective aza-Prins cyclization to furnish the indolizidine core. nih.gov This method allows for the creation of up to two new stereogenic centers in a single step. nih.gov

The choice of the aldehyde and the reaction conditions can influence the outcome of the reaction. For example, using formaldehyde (B43269) in aqueous acetonitrile (B52724) can lead to the formation of hydroxy-substituted indolizidines. nih.gov More complex aldehydes, such as ethyl glyoxylate, can also be used to introduce further functionality. nih.gov

Various Lewis acids, including iron(III) chloride, indium(III) chloride, and indium(III) bromide, have been shown to be effective promoters for these double cyclization reactions, often with good diastereomeric ratios. acs.org

| Starting Material | Reagents | Product | Key Features | Reference |

| 2-Allylpyrrolidine | Formaldehyde, TFA, aq. MeCN | Hydroxy-substituted indolizidine | High diastereoselectivity, aqueous conditions. | nih.gov |

| 2-Allylpyrrolidine | Ethyl glyoxylate, TFA | Functionalized indolizidine | Introduction of ester and alcohol groups. | nih.gov |

| Acyclic homoallylic amine and aldehyde | FeCl3 | Chloro-substituted piperidine (B6355638) | Lewis acid-promoted cyclization. | acs.org |

Radical Cyclizations

Radical cyclizations offer a powerful and versatile method for the construction of cyclic systems, including the indolizidine core. These reactions typically proceed via the generation of a radical species which then undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form a new ring. The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being particularly favored.

In the context of synthesizing indolizidine frameworks, a common strategy involves the cyclization of an N-acyl-α-amino radical onto a suitably positioned olefin. For the specific case of a 2,7-dimethyloctahydroindolizine, a hypothetical precursor could be an appropriately substituted N-alkenyl-α-haloamide. Generation of a radical at the α-position to the amide nitrogen, for instance, through the use of a tin hydride reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), would initiate the cyclization cascade.

The diastereoselectivity of such cyclizations is a crucial aspect. In related systems, the stereochemical outcome at the newly formed stereocenters can often be controlled by the existing chirality in the substrate or by the reaction conditions. For example, studies on the 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides to form dihydroquinolin-2-ones have demonstrated high levels of chirality transfer from an axially chiral precursor to the product's new stereocenter. nih.gov This principle suggests that a stereocenter at the 2-position of the piperidine ring precursor could direct the stereochemistry of the cyclization to form the desired diastereomer of the indolizidine core.

A representative, albeit generalized, reaction scheme is presented below:

| Precursor Type | Reagents | Key Transformation | Potential Outcome |

| N-alkenyl-α-haloamine derivative | Bu₃SnH, AIBN | 6-exo-trig radical cyclization | Formation of the octahydroindolizine ring system |

It is important to note that the efficiency and stereoselectivity of such a cyclization would be highly dependent on the nature of the substituents and the specific reaction conditions employed.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the formation of heterocyclic compounds is well-documented. nih.govnih.gov Palladium catalysts can facilitate a variety of cyclization reactions, including intramolecular Heck reactions, Tsuji-Trost allylic alkylations, and C-H activation/amination processes.

For the synthesis of a this compound scaffold, an intramolecular palladium-catalyzed reaction could be envisioned starting from a linear amino-alkene or amino-allene precursor. For instance, a palladium(0)-catalyzed intramolecular allylic amination of a substrate containing both an amine nucleophile and an allylic electrophile (e.g., an allylic acetate (B1210297) or carbonate) could forge the piperidine ring of the indolizidine system. Subsequent cyclization would complete the bicyclic structure.

Another powerful approach involves palladium-catalyzed intramolecular C-H amination. nih.gov This strategy allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond. A hypothetical precursor for this compound could be an open-chain amine bearing appropriate alkyl and alkenyl groups. Under palladium catalysis, an intramolecular reaction between the amine and a C-H bond at the desired position could lead to the formation of the indolizidine core. The choice of ligands for the palladium catalyst is often critical in controlling the regioselectivity and stereoselectivity of these transformations.

| Strategy | Catalyst System (Example) | Precursor Type | Key Bond Formation |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | N-alkenyl-iodopyrrolidine derivative | C-C bond |

| Intramolecular Allylic Amination | Pd(PPh₃)₄ | Amino-allylic acetate | C-N bond |

| Intramolecular C-H Amination | Pd(OAc)₂ with a specific ligand | Open-chain amine with appropriate C-H bonds | C-N bond |

The development of such palladium-catalyzed cyclizations would require careful design of the substrate and optimization of the reaction conditions to achieve the desired 2,7-disubstituted octahydroindolizine target.

Cycloisomerization Transformations

Cycloisomerization reactions are atom-economical processes where a molecule is converted into a cyclic isomer, often with the aid of a transition metal catalyst. These reactions are highly efficient as they proceed without the loss of any atoms from the starting material.

In the context of synthesizing the octahydroindolizine framework, a potential strategy could involve the cycloisomerization of an enyne or a diene substrate. For instance, a nitrogen-tethered enyne could undergo a metal-catalyzed cycloisomerization to form the indolizidine ring system. Catalysts based on gold, platinum, or rhodium are commonly employed for such transformations.

The reaction mechanism typically involves the coordination of the metal to the unsaturated moieties, followed by an intramolecular nucleophilic attack of one unsaturated bond onto the other, which is activated by the metal. The specific substitution pattern on the enyne precursor would be crucial in dictating the regioselectivity and stereoselectivity of the cyclization, ultimately leading to the desired 2,7-dimethyl substitution pattern on the octahydroindolizine core.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The biological activity of indolizidine alkaloids is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Catalysis in Indolizidine Synthesis

Asymmetric catalysis provides a powerful and efficient means to access enantiomerically enriched compounds. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various asymmetric catalytic transformations can be envisioned for the synthesis of chiral this compound analogues.

One potential strategy involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral cyclic iminium ion precursor. mdpi.com Chiral transition metal complexes, for example, those based on iridium or rhodium with chiral ligands, have been shown to be highly effective in the asymmetric reduction of cyclic imines to produce chiral amines with high enantioselectivity. mdpi.com A suitably substituted dihydroindolizinium salt could, in principle, be reduced asymmetrically to afford a specific stereoisomer of this compound.

Another approach could utilize asymmetric conjugate addition reactions. For instance, the enantioselective Michael addition of a nucleophile to a prochiral α,β-unsaturated lactam precursor could establish a key stereocenter in the molecule. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for such transformations. princeton.edu

| Asymmetric Transformation | Catalyst Type | Potential Precursor | Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Dihydroindolizinium salt | Formation of a chiral amine center |

| Asymmetric Michael Addition | Chiral Organocatalyst | α,β-Unsaturated lactam | Establishment of a chiral carbon center |

| Asymmetric Allylic Alkylation | Chiral Palladium Complex | Allylic substrate with a nucleophile | Formation of a chiral C-C or C-N bond |

The successful application of asymmetric catalysis would hinge on the design of a suitable substrate and the identification of an effective chiral catalyst that can control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed to reveal the enantiomerically enriched product.

In the synthesis of a this compound analogue, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, a chiral auxiliary attached to the nitrogen atom of a piperidine precursor could direct the diastereoselective alkylation or acylation at a specific position. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of enolate alkylations and aldol (B89426) reactions with high levels of diastereoselectivity. researchgate.net

The general sequence for a chiral auxiliary-mediated synthesis is as follows:

Covalent attachment of the chiral auxiliary to the substrate.

Diastereoselective transformation of the substrate-auxiliary conjugate.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

While this method is often highly effective, it typically requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal.

Chemoenzymatic Synthesis of Indolizidine Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to create efficient and environmentally friendly routes to complex molecules. nih.govnih.gov Enzymes, as chiral catalysts, can exhibit exquisite levels of stereoselectivity, regioselectivity, and chemoselectivity under mild reaction conditions.

For the synthesis of chiral indolizidine scaffolds, enzymes such as lipases, proteases, and transaminases could be employed. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol or amine precursor, providing access to an enantiomerically enriched intermediate. This intermediate could then be carried forward through a series of chemical transformations to the target indolizidine.

A more integrated chemoenzymatic approach could involve the use of a transaminase for the asymmetric amination of a diketone precursor. The resulting amino ketone could then undergo a spontaneous or chemically-induced intramolecular cyclization and further reduction to form the desired stereoisomer of the this compound core. The use of enantiocomplementary transaminases can provide access to either enantiomer of the product from the same starting material. nih.gov

| Enzyme Class | Transformation | Substrate Type | Key Advantage |

| Lipase | Kinetic Resolution | Racemic alcohol or amine | Access to enantiomerically enriched intermediates |

| Transaminase | Asymmetric Amination | Diketone | Direct formation of a chiral amine |

| Oxidoreductase | Asymmetric Reduction | Prochiral ketone or imine | Stereoselective reduction to a chiral alcohol or amine |

The development of chemoenzymatic routes to indolizidine alkaloids holds significant promise for the sustainable and efficient production of these important compounds.

Reductive Amination Steps

Reductive amination is a fundamental reaction for synthesizing nitrogen-containing heterocycles like octahydroindolizines. orgoreview.comjocpr.com This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. orgoreview.commasterorganicchemistry.comlibretexts.org

This method is often used in the final ring-closing step to form the indolizidine core. A domino reaction involving hydrogenation, N-deprotection, and two diastereoselective reductive aminations has been used in the convergent synthesis of 3,5-dialkyl-substituted indolizidine alkaloids. nih.gov

A variety of reducing agents can be employed, with the choice influencing the reaction's stereochemical outcome. orgoreview.com

Sodium cyanoborohydride (NaBH3CN): This reagent is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): A less toxic alternative to sodium cyanoborohydride, it is stable in acidic conditions and selectively reduces the imine. orgoreview.commasterorganicchemistry.com

Cross-Metathesis Reactions in Indolizidine Construction

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a key strategy for synthesizing indolizidine alkaloids. beilstein-journals.org This reaction typically uses ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic olefin from a diene precursor.

In one approach, a sequential cross-metathesis and double-reductive cyclization have been used for the enantioselective synthesis of 3,5-dialkyl-substituted indolizidine alkaloids. acs.org Another strategy involves the use of an allyltrimethylsilane (B147118) in a cross-metathesis reaction to rapidly construct a key cyclization precursor, which then undergoes acid-induced cyclization to form the bicyclic indolizidine skeleton. beilstein-journals.org Ring-closing–ring-opening metathesis (RCM–ROM) sequences have also been employed in the asymmetric synthesis of indolizidine alkaloids. rsc.orgrsc.org

Diastereoselective Approaches (e.g., Aza-Prins Cyclization)

Achieving high diastereoselectivity is crucial for controlling the stereochemistry of the octahydroindolizine core. The aza-Prins cyclization has emerged as a powerful tool for this purpose. nih.govnih.govacs.orgthieme-connect.com This reaction involves the condensation of an aldehyde with a homoallylic amine, leading to a highly diastereoselective cyclization that can produce up to two new stereogenic centers. nih.govnih.gov

The scope of the aza-Prins cyclization has been expanded to include the synthesis of indolizidine scaffolds from 2-allylpyrrolidines. nih.govnih.gov This method provides a facile route to functionalized indolizidines. nih.govnih.gov More recent developments have explored the aza-Prins reaction of 1,2-dicarbonyl compounds with vinyltetrahydroquinolines to synthesize complex polycyclic spirooxindole derivatives. acs.org

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies are employed in the synthesis of indolizidine alkaloids and their analogs to enhance efficiency and generate molecular diversity. acs.orgnih.govnih.gov

Convergent Synthesis: This approach involves the separate synthesis of molecular fragments that are later joined. A convergent strategy for constructing indolizidine alkaloids has been developed using a three-component linchpin union of silyl (B83357) dithianes, followed by a one-flask sequential cyclization. nih.govsigmaaldrich.com Another convergent synthesis of 3,5-dialkyl-substituted indolizidine alkaloids is based on a cross-metathesis reaction followed by a domino reaction involving two diastereoselective reductive aminations. nih.gov

Divergent Synthesis: In this strategy, a common intermediate is used to produce a variety of related compounds. acs.org For instance, a nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones utilizes an azetidinone as an advanced and divergent intermediate to build the indolizidine core, allowing for the total synthesis of several natural products. acs.orgnih.gov Biomimetic divergent strategies have also been developed to generate libraries of indole-based natural products from pluripotent branching point intermediates. nih.gov

Green Chemistry Principles in Octahydroindolizine Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.gov

Microwave Irradiation and Sonication Techniques

Microwave and ultrasound technologies are key components of green chemistry, often leading to faster reactions, higher yields, and reduced solvent use. nih.govmdpi.comnih.gov

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates by rapidly heating the reaction mixture. researchgate.netijnrd.org This technique has been widely adopted in medicinal chemistry for the synthesis of various heterocyclic compounds, including those with an indole (B1671886) nucleus. nih.govresearchgate.net

Sonication: Sonochemistry uses ultrasound to induce chemical reactions through acoustic cavitation. nih.gov This method can enhance reaction rates, particularly in heterogeneous systems, and often allows for milder reaction conditions. The combination of ultrasound with heterogeneous catalysis has proven to be a powerful strategy for the green synthesis of biologically active compounds. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of octahydroindolizine scaffolds, aligning with the principles of green chemistry by reducing waste and minimizing environmental impact. A notable strategy in this domain is the domino condensation-cyclization reaction, which allows for the construction of the bicyclic indolizidine core in a single, efficient step without the need for a reaction medium.

One of the prominent solvent-free methods involves the reaction of a primary amine with a dicarboxylic acid, mediated by a dehydrating agent. Research has demonstrated the efficacy of a phosphorus pentoxide/trifluoromethanesulfonic acid (P₄O₁₀/TfOH) reagent system for this transformation. rsc.orgrsc.orgnih.govresearchgate.netnih.gov This approach is particularly advantageous as it proceeds without a catalyst and under neat conditions, offering high atom economy and simplified purification procedures.

The reaction is typically initiated by mixing the reactants and the dehydrating agent, followed by heating to promote the domino sequence of condensation and cyclization. The progress of the reaction can be monitored using standard techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through a work-up procedure, which may involve neutralization and extraction.

Detailed research findings have shown that the yield of the octahydroindolizine product is sensitive to reaction parameters such as temperature and the concentration of the dehydrating agent. For instance, studies on analogous systems have indicated that an increase in reaction temperature and optimization of the P₄O₁₀/TfOH ratio can significantly improve the efficiency of the cyclization. nih.gov

A plausible reaction mechanism for this solvent-free synthesis begins with the activation of the dicarboxylic acid by the P₄O₁₀/TfOH mixture. This is followed by a nucleophilic attack from the primary amine to form an amide intermediate. Subsequent intramolecular cyclization and reduction steps lead to the formation of the final octahydroindolizine product. rsc.orgnih.gov

The following tables provide an overview of the key aspects of this solvent-free synthetic methodology for the preparation of this compound.

Table 1: Reactants and Reagents for the Solvent-Free Synthesis of this compound

| Compound Name | Role | Structure |

| 2-Methyl-6-aminoheptane | Primary Amine | |

| 2-Methylpentanedioic acid | Dicarboxylic Acid | |

| Phosphorus Pentoxide (P₄O₁₀) | Dehydrating Agent | P₄O₁₀ |

| Trifluoromethanesulfonic Acid (TfOH) | Dehydrating Agent/Medium | CF₃SO₃H |

Table 2: Optimized Reaction Conditions for the Solvent-Free Synthesis of Substituted Octahydroindolizines

| Parameter | Value/Condition | Reference |

| Temperature | 100 °C | nih.gov |

| Reaction Time | 2 hours | nih.gov |

| P₄O₁₀ in TfOH | 8.3 wt% | nih.gov |

| Work-up | NaBH₄ reduction | rsc.orgnih.gov |

Chemical Reactivity and Transformations of Octahydroindolizine Scaffolds

Functionalization Reactions of the Octahydroindolizine (B79230) Ring System

Functionalization of the octahydroindolizine ring can be achieved through various reactions that target either the nitrogen atom or the carbon skeleton.

While aromatic indolizines readily undergo electrophilic substitution, the saturated octahydroindolizine system exhibits different reactivity. jbclinpharm.orgjbclinpharm.org The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack.

Alkylation: The nitrogen atom of the octahydroindolizine scaffold can be alkylated to form quaternary ammonium (B1175870) salts. This reaction typically involves treatment with an alkyl halide.

Acylation: Acylation of the parent indolizine (B1195054) nucleus can be achieved by treatment with acid chlorides or anhydrides. jbclinpharm.org For saturated systems like octahydroindolizine, while direct acylation on the carbon framework is less common without prior activation, the synthesis of acylated derivatives is often achieved through multi-step sequences involving the formation of the ring with the desired acyl group already in place or introduced at an earlier stage.

Halogenation: Similar to acylation, direct halogenation on the saturated carbocyclic rings of octahydroindolizine is not a typical reaction. However, halogenated derivatives can be prepared through synthetic routes that introduce halogens onto precursors before the cyclization to form the octahydroindolizine core. For instance, a patent describes a process where a hydroxyl group on an octahydroindolizine derivative is converted to a leaving group (e.g., by treatment with hydrobromic acid or thionyl chloride) to facilitate further reactions. google.com

Oxidation reactions of organic compounds can lead to an increase in the number of bonds to heteroatoms like oxygen or a decrease in the number of carbon-hydrogen bonds. libretexts.org In the context of the octahydroindolizine scaffold, oxidation can introduce new functional groups. An oxidation reaction can be defined as the loss of electrons or an increase in the oxidation state of an atom. vedantu.comvedantu.com

A key example of an oxidation reaction involving a related heterocyclic system is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. msu.edu If an octahydroindolizine derivative contains a ketone functionality, it could potentially undergo such a transformation.

| Reaction Type | Reagents | Product Type | Significance |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester or lactone | Introduction of an ester linkage from a ketone. |

| N-Oxidation | Oxidizing agents (e.g., H₂O₂) | N-oxide | Modifies the properties of the nitrogen atom. |

Reduction reactions in organic chemistry typically involve an increase in the number of carbon-hydrogen bonds or a decrease in the number of bonds to heteroatoms. libretexts.org For octahydroindolizine derivatives, reduction is a common method for transforming functional groups.

A notable example is the reduction of a ketone to an alcohol. A patent discloses the catalytic hydrogenation of a chalcone (B49325) derivative to a saturated ketone on an octahydroindolizine framework, which is then reduced to the corresponding alcohol using sodium borohydride (B1222165). google.com

| Starting Material Functional Group | Reducing Agent | Product Functional Group |

| Ketone | Sodium borohydride (NaBH₄) | Alcohol |

| Alkene | H₂/Catalyst (e.g., Pd/C) | Alkane |

| Ester | Lithium aluminum hydride (LiAlH₄) | Alcohol |

Metalation and Cross-Coupling Chemistry

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. uwindsor.ca For the aromatic indolizine system, palladium-catalyzed reactions such as the Suzuki coupling have been successfully applied to introduce aryl groups at the 3-position. rsc.org There are also methods for the synthesis of the indolizine ring itself using palladium catalysis. rsc.orgnih.gov

While direct C-H activation and cross-coupling on the saturated octahydroindolizine ring are challenging, the use of pre-functionalized derivatives (e.g., halogenated or triflated octahydroindolizines) in standard palladium-catalyzed cross-coupling reactions represents a viable strategy for introducing new substituents.

| Coupling Reaction | Catalyst/Ligand | Reactants | Product |

| Suzuki Coupling | Pd(OAc)₂/Picolinic acid | Indolizine, Arylboronic acid | 3-Arylindolizine |

| Carbonylative Coupling | Palladium catalyst | 2-Bromopyridine, Imine, Alkyne | Substituted Indolizine |

The data in this table primarily pertains to the aromatic indolizine system but illustrates the potential for applying similar methodologies to functionalized octahydroindolizine scaffolds.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. solubilityofthings.commasterorganicchemistry.com Several named rearrangement reactions, such as the Beckmann and Baeyer-Villiger rearrangements, proceed through cationic or electron-deficient intermediates. msu.edu

In the context of the octahydroindolizine skeleton, rearrangement reactions can be employed in its synthesis or to modify its structure. For example, radical rearrangement reactions of 2-methyleneaziridines have been utilized as a method for the synthesis of substituted octahydroindolizines. acs.org Furthermore, ring expansion reactions of related systems, such as the transformation of functionalized octahydroindoles into decahydroquinolines, demonstrate the potential for skeletal rearrangements in similar heterocyclic structures. nih.gov The Wolff rearrangement, which involves a diazo intermediate, can lead to ring expansion, a synthetically useful transformation. libretexts.org

| Rearrangement Type | Key Feature | Application |

| Radical Rearrangement | Involves radical intermediates | Synthesis of the octahydroindolizine ring. acs.org |

| Ring Expansion | Increase in ring size | Potential modification of the octahydroindolizine scaffold. nih.gov |

| Wolff Rearrangement | Diazo intermediate, often leading to ring expansion | A potential strategy for modifying cyclic ketones on the scaffold. libretexts.org |

Lack of Available Data on Cycloaddition Reactions of 2,7-Dimethyloctahydroindolizine

A comprehensive review of scientific literature reveals a significant gap in the documented chemical reactivity of the saturated heterocyclic compound this compound. Specifically, there is no available research detailing its participation in cycloaddition reactions or any associated mechanistic studies. While the broader indolizine and indolizidine alkaloid families are subjects of extensive research, information regarding the reactivity of the fully saturated octahydroindolizine core, particularly with the specified 2,7-dimethyl substitution, is not present in the accessible scientific domain.

The majority of existing literature focuses on the synthesis of the indolizidine scaffold itself, often employing cycloaddition reactions as a key strategy. For instance, methods like [8+2] cycloadditions of indolizines, 1,3-dipolar cycloadditions, Pauson-Khand reactions, and nickel-catalyzed [4+2] cycloadditions are utilized to construct the core ring system. mdpi.comrsc.orgacs.orgnih.govacs.org However, these studies describe the formation of the scaffold, not the subsequent cycloaddition reactivity of the saturated product.

Research into the reactivity of unsaturated indolizine derivatives, such as indolizinones, has shown their participation in Diels-Alder reactions. nih.gov This highlights the reactivity of the conjugated diene system within the unsaturated scaffold, a feature that is absent in the saturated this compound. The lack of a π-system in the saturated compound fundamentally limits its potential to participate in common cycloaddition pathways.

Spectroscopic and Structural Elucidation Techniques for 2,7 Dimethyloctahydroindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like 2,7-dimethyloctahydroindolizine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the structure of this compound. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each unique proton and carbon atom in the molecule. msu.edulibretexts.org Electron-withdrawing groups or structural strain can cause nuclei to be "deshielded," resulting in a downfield shift to a higher ppm value. libretexts.org Conversely, electron-donating groups lead to "shielding" and an upfield shift. libretexts.org

While specific, comprehensive spectral data for this compound is not extensively detailed in publicly available literature, general principles of NMR allow for the prediction of chemical shift regions for the different proton and carbon environments within the molecule's fused ring system and methyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| Methyl Protons (CH₃) | 0.8 - 1.5 | 10 - 25 | Shielded aliphatic environment. |

| Methylene (B1212753) Protons (CH₂) | 1.2 - 2.5 | 20 - 45 | Proximity to the nitrogen atom and ring junctions can cause shifts. |

| Methine Protons (CH) | 1.5 - 3.0 | 30 - 55 | Deshielding due to substitution and ring strain. Bridgehead protons would be distinct. |

| Carbons adjacent to N | 2.5 - 4.0 (for adjacent protons) | 45 - 65 | Significant deshielding by the electronegative nitrogen atom. |

Note: These are generalized predictions. Actual chemical shifts can vary based on the specific stereoisomer, solvent, and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to determine the full three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. libretexts.orgbeilstein-journals.orglibretexts.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. sdsu.eduslideshare.net It is invaluable for identifying adjacent protons and tracing out the spin systems within the indolizine (B1195054) core. sdsu.eduuvic.ca For instance, the protons of a specific methylene group would show a correlation to the protons on the neighboring carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This powerful technique allows for the direct assignment of a carbon's chemical shift based on the known assignment of its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.eduyoutube.com This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). emerypharma.com For example, the protons of the methyl groups would show HMBC correlations to the carbon they are attached to, as well as to adjacent carbons in the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY is essential for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups relative to the protons on the indolizine ring.

Nitrogen NMR Shielding Studies and Solvent Effects

Nitrogen-15 (¹⁵N) NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the indolizine ring. The chemical shift of the nitrogen is highly sensitive to its hybridization state, protonation, and interactions with the solvent.

Solvent effects can significantly influence the chemical shifts observed in NMR spectra. thieme-connect.deucla.edu The polarity, hydrogen-bonding capability, and magnetic anisotropy of the solvent can alter the electron density around the nuclei of the solute, leading to shifts in their resonance frequencies. thieme-connect.deresearchgate.net For example, using a protic solvent like methanol-d₄ versus an aprotic solvent like chloroform-d (B32938) can lead to noticeable changes in the chemical shifts of protons near the nitrogen atom due to hydrogen bonding interactions. ucla.eduwashington.edu Comparing spectra recorded in different solvents can sometimes help to resolve overlapping signals and confirm assignments. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that are formed when the molecule is ionized and broken apart.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, often to four or more decimal places. researchgate.netvliz.be This high precision allows for the determination of the elemental composition of this compound. researchgate.net By comparing the exact mass to the masses of possible atomic combinations, the molecular formula (C₁₀H₁₉N) can be unequivocally confirmed, distinguishing it from other compounds that might have the same nominal mass. nih.gov

Fragmentation Pathways and Mechanistic Interpretations

In the mass spectrometer, this compound is ionized, typically by electron ionization (EI), which creates a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments. The pattern of these fragments, known as the mass spectrum, is a fingerprint of the molecule's structure.

The fragmentation of indolizidine alkaloids is often characterized by cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions. The location of the methyl groups on the this compound ring system will direct the fragmentation pathways, resulting in a unique pattern of fragment ions.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₉H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 124 | [C₈H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) or sequential loss of methyl radicals. |

| 96 | [C₆H₁₀N]⁺ | Cleavage of the ring system, often involving the loss of a butene fragment. |

| 82 | [C₅H₈N]⁺ | Further fragmentation of the ring structure. |

Note: This table represents plausible fragmentation pathways. The actual observed fragments and their relative intensities would need to be confirmed through experimental data.

By carefully analyzing these fragmentation patterns, researchers can piece together the connectivity of the molecule, confirming the positions of the methyl groups and the structure of the bicyclic indolizine core.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of specific compounds within complex biological or environmental matrices. Its high selectivity and sensitivity make it particularly suitable for identifying trace amounts of this compound. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the components of the mixture. The retention time, the time it takes for a specific compound to travel through the chromatographic column, provides the initial level of identification. nih.gov Following separation, the eluent is introduced into the mass spectrometer.

The mass spectrometer performs two stages of mass analysis. In the first stage, precursor ions corresponding to the protonated molecule of this compound ([M+H]⁺) are selectively isolated. These isolated ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process of selecting a precursor ion and analyzing its fragments is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov The specific precursor-to-product ion transitions are highly characteristic of the analyte, providing a high degree of confidence in its identification.

For example, in the analysis of structurally similar compounds, specific transitions are monitored. For one such compound, the transition of the protonated molecule at an m/z of 257.919 to a product ion at m/z 151.005 was used for quantification. nih.gov This level of specificity allows for accurate detection even in the presence of other structurally related molecules. nih.gov The high selectivity of LC-MS/MS minimizes interference from other compounds in the matrix, a common challenge with other detection methods like immunoassays which can suffer from cross-reactivity. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Amine Compound Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Precursor Ion → Product Ion) | [M+H]⁺ → Fragment Ion |

| Collision Energy | Optimized for specific compound fragmentation |

| Retention Time | Dependent on chromatographic conditions |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com This technique is indispensable for chiral molecules like this compound, which can exist as different stereoisomers.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then used to calculate the positions of individual atoms within the crystal lattice. For chiral molecules, the determination of absolute configuration relies on a phenomenon known as anomalous scattering. mit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). mit.edu

While a routine X-ray diffraction experiment can readily establish the relative configuration of stereocenters, determining the absolute configuration can be more challenging, especially for molecules composed only of light atoms (C, H, N, O). springernature.commit.edu In such cases, the anomalous scattering signal is weak. mit.edu Historically, this necessitated the chemical derivatization of the molecule to introduce a heavier atom, such as a halogen. mit.edu However, modern advancements in instrumentation and data analysis methods, such as the Flack parameter and Parsons quotient method, have made it possible to determine the absolute configuration of light-atom molecules with high confidence, provided that high-quality crystals are available. mit.edu

The Flack parameter is a critical value in the crystallographic refinement that indicates whether the correct enantiomer has been modeled. A value close to zero for the correct structure confirms the assigned absolute configuration. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the C-H stretching and bending vibrations of the methyl and methylene groups within the saturated ring system. The C-N stretching vibration of the tertiary amine would also be present, though it is often weaker and can be more difficult to assign definitively than the C-H bands. The absence of strong absorptions in the regions characteristic of carbonyl (C=O), hydroxyl (O-H), or N-H bonds would confirm the saturated, unsubstituted nature of the indolizidine core.

Table 2: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-H (alkane) | Bending | 1350-1470 |

| C-N (tertiary amine) | Stretching | 1000-1250 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For saturated compounds like this compound, which lack chromophores (light-absorbing groups such as double bonds or aromatic rings), significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The electronic transitions available in such saturated systems (σ → σ*) require high energy and occur at wavelengths below 200 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Generally, for a molecule to be fluorescent, it must possess a rigid, conjugated system of pi electrons. Since this compound is a saturated, non-aromatic compound, it is not expected to exhibit significant native fluorescence.

Correlation of Spectroscopic Properties with Structural Modifications

The spectroscopic properties of a molecule are intrinsically linked to its structure. Any modification to the structure of this compound would be expected to produce corresponding changes in its spectra. nih.gov

For instance, the introduction of a double bond or an aromatic ring into the indolizidine skeleton would create a chromophore, leading to the appearance of characteristic absorption bands in the UV-Vis spectrum. researchgate.net The position and intensity of these bands would depend on the extent and nature of the introduced conjugation. Similarly, the introduction of functional groups that can participate in electronic transitions, such as a carbonyl group, would also give rise to new absorption features.

Structural modifications would also be clearly reflected in the IR spectrum. The introduction of a hydroxyl group would result in a broad O-H stretching band, while a carbonyl group would show a strong C=O stretching absorption. These changes provide direct evidence for the presence of the new functional groups.

Furthermore, significant structural alterations, such as the introduction of a rigid, planar, and conjugated system, could induce fluorescence. The wavelength and intensity of this fluorescence would be highly dependent on the specific structural features of the modified molecule. researchgate.net Studies on other molecular systems have shown that even subtle changes, such as the substitution of one atom for another, can lead to noticeable shifts in spectroscopic properties and excited-state dynamics. nih.govresearchgate.net

Stereochemical and Conformational Analysis of 2,7 Dimethyloctahydroindolizine

Diastereomeric and Enantiomeric Purity Assessment

The structure of 2,7-dimethyloctahydroindolizine features three stereogenic centers, giving rise to a number of possible stereoisomers. The assessment of diastereomeric and enantiomeric purity is crucial in the synthesis and characterization of this compound. Techniques such as chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are instrumental in separating and quantifying these isomers.

In synthetic procedures, the diastereoselectivity of the cyclization reactions to form the indolizidine core is a key factor in determining the final diastereomeric ratio. For instance, radical cyclizations and aza-Prins cyclizations are known to proceed with high levels of diastereoselectivity in the formation of substituted indolizidines. acs.orgnih.gov The use of chiral catalysts, such as chiral phosphoric acids, can achieve high enantioselectivity in the synthesis of related pyrrolidine (B122466) precursors, which then influences the enantiomeric excess of the final indolizidine product. whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for assessing diastereomeric purity. The distinct chemical environments of the protons and carbons in each diastereomer result in unique sets of signals. For example, the chemical shifts of the methyl groups and the protons adjacent to the stereocenters would be expected to differ for each diastereomer. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the relative stereochemistry of the substituents.

The determination of enantiomeric purity often involves the use of chiral derivatizing agents to convert the enantiomers into diastereomeric derivatives, which can then be distinguished by NMR or chromatography. rsc.org Alternatively, chiral stationary phases in HPLC can be employed for direct separation of enantiomers.

Table 1: Hypothetical Diastereomeric and Enantiomeric Purity Data for a Synthetic Sample of this compound

| Analysis Method | Parameter | Result |

| Chiral HPLC | Diastereomeric Ratio (trans/cis) | 95:5 |

| Enantiomeric Excess (major trans-isomer) | 98% ee | |

| 1H NMR with Chiral Shift Reagent | Diastereomeric Purity | >95% de |

Ring Fusion Stereoisomerism (e.g., cis vs. trans Indolizidine Ring Fusions)

The indolizidine ring system is characterized by the fusion of a six-membered and a five-membered ring, which can exist as either cis- or trans-fused isomers. libretexts.org This stereoisomerism is determined by the relative configuration of the hydrogen atom at the bridgehead carbon (C-8a) and the substituent at the adjacent carbon in the five-membered ring. In cis-fused indolizidines, the bridgehead hydrogen and the substituent on the adjacent carbon are on the same side of the ring system, while in the trans-fused isomer, they are on opposite sides. youtube.comchemistrysteps.com

For the parent indolizidine, the trans-fused conformation is known to be more stable than the cis-fused conformation. youtube.comrsc.org This preference is generally attributed to the lower steric strain in the trans isomer, where the two rings are joined in a more linear fashion, minimizing unfavorable 1,3-diaxial interactions. youtube.com The trans-fused system is conformationally rigid and cannot undergo ring flipping, whereas the cis-fused system is more flexible. masterorganicchemistry.com

In the case of this compound, the presence of methyl groups at the C-2 and C-7 positions will influence the relative stability of the cis and trans ring fusions. The thermodynamic stability will depend on the interplay of steric interactions between the methyl groups and the rest of the bicyclic system in each isomeric form.

Table 2: Comparison of cis- and trans-Fused Indolizidine Rings

| Feature | cis-Fused Indolizidine | trans-Fused Indolizidine |

| Bridgehead Stereochemistry | Hydrogens on the same side of the ring junction. libretexts.org | Hydrogens on opposite sides of the ring junction. libretexts.org |

| Relative Stability | Generally less stable. | Generally more stable. youtube.com |

| Conformational Flexibility | More flexible, can undergo ring inversion. masterorganicchemistry.com | Conformationally locked, cannot ring flip. masterorganicchemistry.com |

Conformational Preferences and Energy Landscapes

The conformational analysis of this compound involves considering the puckering of both the six-membered and five-membered rings, as well as the orientation of the methyl substituents. The six-membered ring in the indolizidine system typically adopts a chair conformation to minimize torsional and steric strain. rsc.orgpsu.edu The five-membered ring is generally found in an envelope or twist conformation. psu.edu

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are invaluable for exploring the potential energy landscape of substituted indolizidines. nih.gov These calculations can predict the relative energies of different conformations and identify the most stable structures. For instance, studies on related indolizidine alkaloids have shown that different chair and boat conformations of the six-membered ring can exist, with their relative free energies determining the dominant conformation in solution. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer (Ring Fusion, Substituent Orientation) | Relative Energy (kcal/mol) |

| trans-fused, 2-eq, 7-eq | 0.00 (most stable) |

| trans-fused, 2-ax, 7-eq | 2.5 |

| trans-fused, 2-eq, 7-ax | 2.8 |

| cis-fused, 2-eq, 7-eq | 3.5 |

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

The chiroptical properties of this compound, such as optical rotation and circular dichroism (CD), are directly related to its absolute configuration and conformation. These techniques are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of an indolizidine is influenced by the electronic transitions of the chromophores within the molecule. For this compound, the relevant chromophore is the tertiary amine nitrogen. The CD spectrum would be expected to show bands corresponding to the n → σ* transitions of the amine. The sign and intensity of the Cotton effects in the CD spectrum are diagnostic of the stereochemistry of the ring fusion and the conformation of the bicyclic system. rsc.orgpsu.edu It has been noted that the indolizidine system has its own unique chiroptical identity and cannot be simply treated as a sum of its constituent pyrrolidine and piperidine (B6355638) rings. psu.edu

Table 4: Predicted Chiroptical Properties for a Hypothetical Enantiomer of trans-2,7-Dimethyloctahydroindolizine

| Property | Predicted Value |

| Specific Rotation ([α]D) | +X.X° (c 1.0, CHCl3) |

| Circular Dichroism (CD) | Positive Cotton effect around 200 nm |

Theoretical and Computational Investigations of Octahydroindolizines

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semiempirical)

Quantum chemical calculations have become indispensable tools for investigating the properties of molecules at the atomic level. mdpi.comresearchgate.net Methods such as Density Functional Theory (DFT), ab initio, and semiempirical approaches are widely used to model and predict the behavior of complex organic molecules like 2,7-dimethyloctahydroindolizine. nih.govrsc.org DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying the geometry, electronic structure, and spectroscopic properties of heterocyclic systems. nih.gov

Structural Optimization and Geometrical Parameters

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of its fused five- and six-membered rings.

Below is an illustrative data table of expected geometrical parameters for a stable conformer of trans-2,7-dimethyloctahydroindolizine, based on typical values from DFT calculations on similar indolizidine alkaloids.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C(8a)-N | 1.47 Å |

| Bond Length | N-C(1) | 1.46 Å |

| Bond Length | C(2)-C(3) | 1.54 Å |

| Bond Length | C(7)-C(8) | 1.53 Å |

| Bond Length | C(2)-CH₃ | 1.54 Å |

| Bond Length | C(7)-CH₃ | 1.54 Å |

| Bond Angle | C(8a)-N-C(1) | 112.5° |

| Bond Angle | N-C(8a)-C(8) | 109.8° |

| Bond Angle | C(1)-C(2)-C(3) | 111.0° |

| Dihedral Angle | C(8)-N-C(1)-C(2) | -60.5° (gauche) |

| Dihedral Angle | H-C(2)-C(2)-CH₃ | Varies with conformer |

| Dihedral Angle | H-C(7)-C(7)-CH₃ | Varies with conformer |

Note: These values are representative and would be refined through specific DFT calculations for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this site nucleophilic. The LUMO, on the other hand, would likely be distributed across the σ* orbitals of the C-N and C-C bonds. The presence of electron-donating methyl groups at the C-2 and C-7 positions would be expected to raise the energy of the HOMO, potentially making the molecule more reactive compared to the unsubstituted octahydroindolizine (B79230).

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen atom will carry a partial negative charge, confirming its role as a nucleophilic and basic center.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 8.5 | High kinetic stability |

Note: These are estimated energy values based on typical DFT calculations for saturated nitrogen heterocycles.

Aromaticity and Stability Assessments

The concept of aromaticity is generally associated with planar, cyclic, conjugated systems. The octahydroindolizine ring system is fully saturated and therefore non-aromatic. Its stability is derived from the inherent strength of its sigma bonds and the thermodynamic favorability of its fused-ring structure. Computational methods can be used to assess the strain energy of the bicyclic system and to compare the relative stabilities of different stereoisomers. The stability of various conformers is influenced by steric interactions between substituents and the torsional strain within the rings. For this compound, the relative stability of cis and trans isomers, as well as different chair and boat-like conformations of the six-membered ring, can be determined by comparing their computed total energies.

Prediction of Spectroscopic Parameters (e.g., NMR Shieldings, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra.

NMR Shieldings: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. ruc.dkauremn.org.br The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate the isotropic shielding constants, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The calculated chemical shifts are sensitive to the molecular geometry, so an accurately optimized structure is crucial for reliable predictions. auremn.org.br For this compound, theoretical predictions would help in assigning the signals for the protons and carbons, especially in distinguishing between the different diastereomers. researchgate.netmdpi.com

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C(1) | ~55-60 | ~2.5-3.0 |

| C(2) | ~30-35 | ~1.5-2.0 |

| C(3) | ~25-30 | ~1.4-1.9 |

| C(5) | ~50-55 | ~2.8-3.3 |

| C(7) | ~30-35 | ~1.6-2.1 |

| C(8) | ~28-33 | ~1.5-2.0 |

| C(8a) | ~60-65 | - |

| C(2)-CH₃ | ~15-20 | ~0.9-1.1 |

| C(7)-CH₃ | ~15-20 | ~0.9-1.1 |

Note: These are approximate chemical shift ranges based on known data for indolizidine alkaloids and would require specific calculations for accurate prediction.

UV-Vis: The electronic absorption spectra (UV-Vis) of saturated compounds like this compound are typically characterized by absorptions in the far-UV region, corresponding to σ → σ* and n → σ* transitions. Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. nih.gov For this molecule, significant absorption is not expected in the standard UV-Vis range (200-800 nm).

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. rsc.orgchemrxiv.org This is particularly useful for understanding the synthesis of complex molecules like this compound.

Transition State Analysis

A common synthetic route to the octahydroindolizine core is through a reductive cyclization of a suitable precursor. chemrxiv.orgchemrxiv.orgresearchgate.net For example, a precursor containing a pyrrolidine (B122466) ring with an appropriate side chain can be cyclized to form the second ring. Computational methods, particularly DFT, can be used to model the entire reaction pathway. This involves locating the transition state (TS) for the key bond-forming step. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for understanding the reaction kinetics. acs.org

The energy of the transition state relative to the reactants gives the activation energy barrier, which determines the rate of the reaction. By comparing the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions. For the synthesis of this compound, computational analysis could be used to study the stereoselectivity of the cyclization step, explaining why one diastereomer might be formed preferentially over another. chemrxiv.orgacs.org

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Acyclic Precursor | Cyclic TS Structure | Bicyclic Product | ~15-25 |

Note: This table illustrates the type of data obtained from a transition state analysis for a plausible cyclization step in the synthesis of an octahydroindolizine.

Pathway Energetics

While specific energetic studies on the biosynthetic or synthetic pathways leading to this compound are not extensively documented in publicly available literature, the energetics of reactions involving related indolizine (B1195054) and heterocyclic systems are often investigated using computational chemistry. Density Functional Theory (DFT) calculations are a primary tool for elucidating reaction mechanisms and determining the energy profiles of synthetic pathways.

For instance, in the study of cycloaddition reactions to form indolizine cores, DFT calculations can map out the free energy profiles of different potential reaction pathways. acs.org These calculations help in understanding the kinetic and thermodynamic factors that control the outcome of a reaction. For example, a computational investigation into the higher-order [8+2] cycloaddition of indolizines with maleimides revealed that the endo pathway is energetically favored, with a calculated rate-determining step having a free energy barrier of 21.2 kcal/mol, which is 7 kcal/mol lower than the alternative exo pathway. acs.org This type of analysis is crucial for predicting reaction feasibility and stereochemical outcomes.

In the context of synthesizing substituted indolizidines, computational studies can model the transition states and intermediates of key reaction steps, such as intramolecular cyclizations. nih.gov The calculated activation energies for these steps provide a quantitative measure of the reaction's energetic demands. For example, in copper-catalyzed tandem arylation-cyclization reactions to form functionalized heterocycles, DFT calculations have been used to compare the free energy profiles of different mechanistic possibilities, such as the order of ring formation and aryl transfer steps. beilstein-journals.org Such studies have shown that the aryl transfer-ring closing sequence can have an activation free energy of 18.9 kcal/mol for the aryl transfer and a subsequent fast ring-closing step with a moderate barrier of 6.5 kcal/mol. beilstein-journals.org

These computational approaches could be hypothetically applied to investigate the formation of this compound, for example, by modeling the final reductive cyclization steps of a suitable precursor to determine the most energetically favorable route to different stereoisomers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to explore the three-dimensional structure, flexibility, and interactions of molecules like this compound. These methods are invaluable for predicting how such a molecule might behave in a biological environment.

Ligand-Target Interactions (e.g., Protein Docking for Enzyme Inhibitors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used in drug discovery to screen for potential enzyme inhibitors. While there are no specific published docking studies for this compound, the principles can be illustrated by studies on other alkaloids.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling. researchgate.netnih.gov A library of potential ligands, which could include various stereoisomers of this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with more negative scores generally indicating a stronger predicted interaction. nih.gov

For example, a study on alkaloid inhibitors of α-glucosidase used molecular docking to predict the binding modes of 32 different alkaloids. researchgate.netnih.gov The results identified key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the active site of the enzyme. nih.gov One of the most potent compounds in that study, nummularine-R, was predicted to have a docking score of -14.5691 and to form four hydrogen bonds with the protein. nih.gov

Hypothetically, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor. The methyl groups at the 2 and 7 positions would influence the shape and lipophilicity of the molecule, which in turn would affect its fit and interactions within a protein's binding pocket.

| Alkaloid Example | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Nummularine-R | α-Glucosidase | -14.5691 | Gln121, Met122, Arg331, Gly546 nih.gov |

| Vindoline | α-Glucosidase | -13.2250 | Not specified nih.gov |

| Acarbose (standard) | α-Glucosidase | -14.7983 | Not specified nih.gov |

| Miglitol (standard) | α-Glucosidase | -15.4423 | Not specified nih.gov |

This table presents data from a study on various alkaloids and is for illustrative purposes of the types of results obtained from molecular docking studies.

Conformational Searching and Dynamics

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

The octahydroindolizine ring system is a fused bicyclic structure, and the presence of substituents, such as the methyl groups in this compound, will influence its conformational preferences. The principles of conformational analysis of substituted cyclic systems, such as cyclohexanes, are relevant here. In disubstituted cyclohexanes, for instance, substituents prefer to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.org The relative stability of different chair conformations depends on the steric bulk of the substituents. libretexts.org

For this compound, a conformational search would involve systematically rotating the rotatable bonds and evaluating the energy of the resulting structures to find the most stable conformers. Molecular dynamics simulations can then be used to study the time-dependent behavior of the molecule, providing insights into its flexibility and the transitions between different conformational states. These simulations solve Newton's equations of motion for the atoms of the system, allowing for the observation of molecular movements over time.

Biological Activity and Mechanistic Studies of Octahydroindolizines

General Biological Significance of the Indolizine (B1195054) Scaffold

The indolizine scaffold, a fused heterocyclic system containing a nitrogen atom at the bridgehead, is a core structure in a multitude of natural and synthetic compounds exhibiting a wide array of biological and pharmacological activities. derpharmachemica.comnih.gov This privileged structure is an isomer of indole (B1671886) and is present in various alkaloids isolated from natural sources like plants and the skin of neotropical frogs. derpharmachemica.comglobalresearchonline.netjbclinpharm.org The inherent chemical properties of the indolizine nucleus, including its 10-π electron aromatic system, make it a versatile template in drug discovery. derpharmachemica.com

Indolizine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antiviral, and anti-neurodegenerative properties. nih.govglobalresearchonline.netontosight.ai The diverse biological activities are attributed to the ability of the indolizine core to be functionalized at various positions, allowing for the fine-tuning of its interaction with a range of biological targets such as enzymes and receptors. nih.govacs.orgnih.gov

Furthermore, some indolizine derivatives have shown potential as hypoglycemic agents, 5-HT3 receptor antagonists, and central nervous system (CNS) depressants. derpharmachemica.comderpharmachemica.com The planar nature of the conjugated indolizine system also imparts fluorescence properties, which have been utilized in biological studies, for instance, in DNA interaction and as spectroscopic sensitizers. derpharmachemica.comderpharmachemica.com The continuous interest in the synthesis and modification of the indolizine scaffold underscores its importance as a parent system for the development of novel therapeutic agents. nih.govnih.gov

In Vitro and Preclinical Biological Evaluation (Excluding Human Clinical Data)

The saturated counterpart of indolizine, the octahydroindolizine (B79230) (also known as indolizidine) scaffold, is found in a variety of alkaloids and has been the subject of significant biological investigation. jbclinpharm.orgontosight.ai These compounds have been evaluated in numerous in vitro and preclinical models to determine their potential as therapeutic agents.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. omicsonline.org Molecules that can selectively block the activity of a specific enzyme can modulate metabolic pathways and correct imbalances that lead to disease. omicsonline.org The octahydroindolizine scaffold has been incorporated into molecules designed to inhibit various enzymes.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes. nih.gov Inhibition of these enzymes has therapeutic applications in managing diseases like diabetes, viral infections, and lysosomal storage disorders. nih.govnih.gov

One of the most well-known indolizidine alkaloids is swainsonine (B1682842), which is a potent and specific inhibitor of α-mannosidase. nih.gov Swainsonine acts as a reversible, active-site-directed inhibitor of this enzyme. nih.gov Its inhibitory action on lysosomal α-mannosidase leads to a condition that mimics the genetic lysosomal storage disease mannosidosis. nih.gov The ability of the indolizidine structure to mimic the transition state of the glycosidase-catalyzed reaction is a key factor in its inhibitory activity. nih.gov Other related compounds, such as nojirimycin (B1679825) and deoxynojirimycin, are also potent glucosidase inhibitors. omicsonline.org